n-Methyl-1h-indole-5-ethane sulfonamide
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Overview
Description
n-Methyl-1h-indole-5-ethane sulfonamide: is an organic compound with the chemical formula C12H15N3O2S . It is a white solid that is slightly soluble in organic solvents such as ethanol and formamide . This compound is widely used in organic synthesis and pharmaceutical research as an important intermediate and raw material for the synthesis of new compounds or drugs, including anti-tumor drugs and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-1h-indole-5-ethane sulfonamide involves a two-step process:
Formation of n-Methyl-1H-indole: This is achieved through the reaction of indole with formaldehyde.
Reaction with Ethanesulfonyl Chloride: The n-Methyl-1H-indole is then reacted with ethanesulfonyl chloride to obtain the target product.
Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential irritant properties .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-1h-indole-5-ethane sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
n-Methyl-1h-indole-5-ethane sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including anti-tumor drugs and antibiotics.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl-1h-indole-5-ethane sulfonamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide compound used as an antibacterial agent.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in various applications, including pharmaceuticals and polymers.
Uniqueness: n-Methyl-1h-indole-5-ethane sulfonamide is unique due to its specific structure, which includes an indole ring fused with an ethanesulfonamide group. This structure imparts unique chemical properties and reactivity, making it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H14N2O2S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-ethyl-1-methylindole-2-sulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-3-8-4-5-10-9(6-8)7-11(13(10)2)16(12,14)15/h4-7H,3H2,1-2H3,(H2,12,14,15) |
InChI Key |
XVUAYNBRRZGKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
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